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Compound of Interest

Compound Name: 2,2,5-Trimethyloctane

Cat. No.: B15458059 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2,5-
trimethyloctane, a branched alkane with the molecular formula C₁₁H₂₄. Due to the limited

availability of direct experimental spectra for 2,2,5-trimethyloctane, this document presents a

combination of predicted data based on established spectroscopic principles and experimental

data for a closely related isomer, 2,2,6-trimethyloctane, for comparative purposes. The

methodologies detailed herein are standard protocols applicable to the analysis of liquid

alkanes.

Spectroscopic Data Summary
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and

Infrared (IR) data for 2,2,5-trimethyloctane, and the experimental Mass Spectrometry (MS)

data for its isomer, 2,2,6-trimethyloctane.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2,2,5-Trimethyloctane
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

H-1 0.8 - 0.9 Triplet 3H

H-3 1.1 - 1.3 Multiplet 2H

H-4 1.2 - 1.4 Multiplet 2H

H-5 1.4 - 1.6 Multiplet 1H

H-6 1.1 - 1.3 Multiplet 2H

H-7 1.0 - 1.2 Multiplet 2H

H-8 0.8 - 0.9 Triplet 3H

2-CH₃ 0.8 - 0.9 Singlet 6H

5-CH₃ 0.8 - 0.9 Doublet 3H

Note: Predicted values are based on typical chemical shift ranges for alkanes. Protons in

alkanes generally resonate in the upfield region of the spectrum (0.5 - 2.0 ppm)[1].

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2,2,5-Trimethyloctane
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Carbon Predicted Chemical Shift (δ, ppm)

C-1 14 - 15

C-2 30 - 32

C-3 40 - 42

C-4 22 - 24

C-5 35 - 37

C-6 38 - 40

C-7 23 - 25

C-8 14 - 15

2-(CH₃)₂ 28 - 30

5-CH₃ 20 - 22

Note: Predicted values are based on typical chemical shift ranges for carbons in alkanes.

Table 3: Predicted Infrared (IR) Spectroscopy Data for 2,2,5-Trimethyloctane

Functional Group Vibration Mode
Predicted
Frequency (cm⁻¹)

Intensity

C-H (alkane) Stretching 2850 - 2960 Strong

-CH₃ Bending ~1450 and ~1375 Medium

-CH₂- Bending ~1465 Medium

Note: The IR spectra of simple alkanes are characterized by absorptions due to C–H stretching

and bending. The C–C stretching and bending bands are typically weak or outside the standard

measurement range.

Table 4: Experimental Mass Spectrometry (MS) Data for 2,2,6-Trimethyloctane (Isomer)
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m/z Relative Intensity Possible Fragment

43 100 [C₃H₇]⁺

57 85 [C₄H₉]⁺

71 40 [C₅H₁₁]⁺

85 20 [C₆H₁₃]⁺

156 <5 [C₁₁H₂₄]⁺ (Molecular Ion)

Data obtained from the NIST WebBook for 2,2,6-Trimethyloctane. The fragmentation of alkanes

in mass spectrometry is characterized by the cleavage of C-C bonds, leading to a series of

carbocation fragments. The relative height of the molecular ion peak is often small for branched

alkanes.

Experimental Workflows and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid

organic compound like 2,2,5-trimethyloctane.
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General Workflow for Spectroscopic Analysis
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Caption: General workflow for the spectroscopic analysis of a liquid alkane.
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Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 2,2,5-
trimethyloctane.

Materials:

2,2,5-Trimethyloctane sample

Deuterated chloroform (CDCl₃)

NMR tube (5 mm diameter)

Pipette

Vortex mixer

Procedure:

Sample Preparation:

Accurately weigh approximately 10-20 mg of the 2,2,5-trimethyloctane sample into a

clean, dry vial.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

Gently vortex the mixture to ensure the sample is fully dissolved.

Using a pipette, transfer the solution into a clean 5 mm NMR tube. The final solution height

in the tube should be approximately 4-5 cm.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's probe.
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Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

For ¹H NMR:

Acquire the spectrum using a standard pulse sequence.

Typical acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay

of 1-2 seconds, and 8-16 scans.

For ¹³C NMR:

Acquire the spectrum using a proton-decoupled pulse sequence.

Typical acquisition parameters include a spectral width of 200-250 ppm, a relaxation

delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) to achieve a

good signal-to-noise ratio.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the

frequency-domain spectrum.

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for

¹H NMR, δ 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (TMS).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic functional group vibrations of 2,2,5-trimethyloctane.

Materials:

2,2,5-Trimethyloctane sample
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FTIR spectrometer with a liquid sample holder (e.g., NaCl or KBr plates)

Pipette

Acetone or other suitable cleaning solvent

Lens tissue

Procedure:

Sample Preparation:

Ensure the NaCl or KBr plates are clean and dry. If necessary, clean them with a small

amount of dry acetone and wipe gently with a lens tissue.

Place one to two drops of the liquid 2,2,5-trimethyloctane sample onto the center of one

plate.

Carefully place the second plate on top, spreading the liquid into a thin, uniform film

between the plates. Avoid introducing air bubbles.

Instrument Setup and Data Acquisition:

Place the sample holder with the prepared plates into the sample compartment of the

FTIR spectrometer.

Acquire a background spectrum of the empty sample holder (or clean plates) to subtract

any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.

Acquire the sample spectrum.

Typically, spectra are recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4

cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final transmittance or absorbance spectrum.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b15458059?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15458059?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Label the significant peaks corresponding to the characteristic vibrations of the C-H bonds.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of 2,2,5-
trimethyloctane.

Materials:

2,2,5-Trimethyloctane sample

Volatile solvent (e.g., hexane or dichloromethane)

GC-MS instrument equipped with a suitable capillary column (e.g., non-polar, like DB-5ms)

Autosampler vials with caps

Microsyringe or micropipette

Procedure:

Sample Preparation:

Prepare a dilute solution of the 2,2,5-trimethyloctane sample in a volatile solvent like

hexane. A typical concentration is around 100 µg/mL.

Transfer the solution to an autosampler vial and cap it.

Instrument Setup and Data Acquisition:

Set the GC oven temperature program. A typical program for alkanes might start at 50°C,

hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-300°C.

Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.
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Set the mass scan range, for example, from m/z 35 to 300.

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

Data Processing:

Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to

2,2,5-trimethyloctane.

Extract the mass spectrum for this peak.

Identify the molecular ion peak (if present) and the major fragment ions.

Compare the fragmentation pattern to known patterns for branched alkanes to aid in

structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15458059?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15458059?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

